N-{5-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pentyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[1-(2-Phenylethyl)-1H-1,3-benzodiazol-2-yl]pentyl}acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound features a benzimidazole core linked to a phenylethyl group and a pentyl chain terminating in an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(2-Phenylethyl)-1H-1,3-benzodiazol-2-yl]pentyl}acetamide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction, using phenylethyl chloride and a Lewis acid catalyst.
Extension of the Pentyl Chain: The pentyl chain can be added through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a pentyl halide.
Formation of the Acetamide Group: Finally, the acetamide group can be introduced by reacting the terminal amine with acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include using high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{5-[1-(2-Phenylethyl)-1H-1,3-benzodiazol-2-yl]pentyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the benzimidazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
N-{5-[1-(2-Phenylethyl)-1H-1,3-benzodiazol-2-yl]pentyl}acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting neurological disorders or cancer.
Biological Studies: The compound can be used to study the biological pathways and mechanisms involving benzimidazole derivatives.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-{5-[1-(2-Phenylethyl)-1H-1,3-benzodiazol-2-yl]pentyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The phenylethyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
Phenylethylbenzimidazole: Similar structure but lacks the pentyl chain and acetamide group.
N-{5-[1-(2-Phenylethyl)-1H-1,3-benzodiazol-2-yl]pentyl}amine: Similar structure but with an amine group instead of an acetamide group.
Uniqueness
N-{5-[1-(2-Phenylethyl)-1H-1,3-benzodiazol-2-yl]pentyl}acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C22H27N3O |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-[5-[1-(2-phenylethyl)benzimidazol-2-yl]pentyl]acetamide |
InChI |
InChI=1S/C22H27N3O/c1-18(26)23-16-9-3-6-14-22-24-20-12-7-8-13-21(20)25(22)17-15-19-10-4-2-5-11-19/h2,4-5,7-8,10-13H,3,6,9,14-17H2,1H3,(H,23,26) |
InChI Key |
SRZQEOKEJIURMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCCCC1=NC2=CC=CC=C2N1CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.